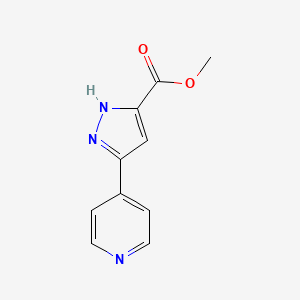

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Overview

Description

“Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate” is a compound that belongs to the pyrazole family . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthesis method is a one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as base and acetonitrile as solvent .Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .Scientific Research Applications

Synthesis and Structural Analysis

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate derivatives have been synthesized and structurally characterized. For instance, Huang et al. (2017) synthesized novel compounds including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and analyzed them using IR, X-ray diffraction, and NMR techniques. These compounds were found to have selective cytotoxicity against tumor cell lines without harming normal liver cells (Huang et al., 2017).

Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, including structural analysis through spectroscopy and single-crystal X-ray diffraction (Viveka et al., 2016).

Potential Medicinal Applications

Thangarasu et al. (2019) focused on the synthesis of novel pyrazoles with potential medicinal properties, exploring their antioxidant, anti-breast cancer, and anti-inflammatory properties. These pyrazoles have been highlighted as prospective COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Pyrazole derivatives, including those related to this compound, have been explored for their anticancer properties. Studies like the one by Jose (2017) synthesized quadracyclic regioisomers and evaluated their antiproliferative activity, finding some derivatives to be more effective than conventional anticancer agents (Jose, 2017).

Chemical Sensing and Molecular Detection

- Naskar et al. (2018) developed a new probe bearing a pyridine–pyrazole moiety for the chemical sensing of Al3+ ions. The probe displayed a dramatic switch-on response to Al3+ due to chelation-induced enhanced fluorescence, demonstrating potential for real-time detection of Al3+ in living cells (Naskar et al., 2018).

Industrial Applications

Pyrazolopyrazoles and related heterocycles have been investigated for their industrial applications. For example, Haider et al. (2005) focused on the synthesis of thieno[2,3-c]pyrazoles, which could potentially serve as novel materials in various industrial applications (Haider et al., 2005).

Dohare et al. (2017) explored pyranpyrazole derivatives as corrosion inhibitors for mild steel in industrial processes. These compounds demonstrated high efficiency and potential for industrial applications, particularly in the pickling process (Dohare et al., 2017).

Mechanism of Action

Target of Action

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, also known as methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate, is a pyrazole derivative . Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazole compounds are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects .

Action Environment

The structure and reactivity of pyrazole compounds can be influenced by factors such as solvent .

Safety and Hazards

While the specific safety and hazards for “Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate” are not mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

Biochemical Analysis

Biochemical Properties

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These interactions can modulate cellular signaling pathways and affect various physiological processes.

Cellular Effects

This compound has been found to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can exhibit antiproliferative and cytotoxic activities against cancer cell lines, such as HeLa and MCF-7 cells . These effects are mediated through the modulation of cell cycle progression, apoptosis induction, and alterations in gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to target enzymes, leading to their inhibition or activation. For example, pyrazole derivatives have been reported to inhibit CDKs and PDEs, resulting in the disruption of cell cycle progression and cellular signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit time-dependent effects on cell viability, proliferation, and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects on various physiological processes, including enzyme inhibition, cell proliferation, and apoptosis . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Pyrazole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound within different cellular compartments can influence its efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can impact its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name |

methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRBKBKWRUXTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235724 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144252-20-0 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144252-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)

![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)

![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)

amine](/img/structure/B1418545.png)